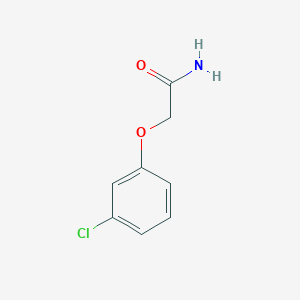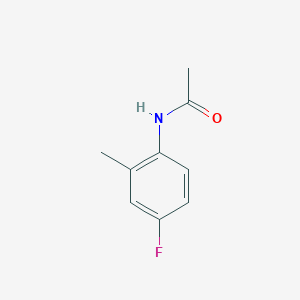
2-(3-Chlorophenoxy)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, “2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide”, has been achieved via a sequence of multistep synthesis processes. The process started with “2-(4-chlorophenoxy)acetic acid” with “4-(4-methylphenyl)thiazol-2-amine” in dry dichloromethane followed by the addition of lutidine, and “O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate” as a coupling agent in cold condition .Molecular Structure Analysis
The molecular formula of “2-(3-Chlorophenoxy)acetamide” is C8H8ClNO2 . The average mass is 185.608 Da and the monoisotopic mass is 185.024353 Da .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 185.61 g/mol . The exact mass is 185.0243562 g/mol and the monoisotopic mass is 185.0243562 g/mol .Wissenschaftliche Forschungsanwendungen
Potential as Pesticides
Research into derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a closely related compound to 2-(3-Chlorophenoxy)acetamide, has shown potential applications as pesticides. These derivatives have been characterized using X-ray powder diffraction, indicating their potential use in agricultural contexts (Olszewska et al., 2009).
Anticancer Agent Synthesis
Studies have synthesized derivatives of chlorophenoxy acetamide, including 4-chlorophenoxy acetamide derivatives, revealing that some of these compounds exhibit cytostatic activity, indicating their potential use in cancer treatment (Lm Li, 1995).
Crystal Structure Analysis
The crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, another related compound, has been analyzed. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds in various fields (Saravanan et al., 2016).
Quantum Chemical Calculations
Detailed quantum chemical calculations on derivatives like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide have been performed to understand their molecular structure and reactivity. This information is essential for potential applications in materials science or drug design (Choudhary et al., 2014).
Anticancer Drug Development
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative, has been studied for its anticancer activity, showcasing the broader potential of this compound derivatives in therapeutic applications (Sharma et al., 2018).
Learning and Memory Enhancement
Some derivatives, such as 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydroacridine-9-yl) actamide, have been investigated for their effects on learning and memory ability, indicating possible applications in neuroscience or pharmacology (Yu Wen-guo, 2011).
Synthesis of Phenoxy Amide Derivatives
Research has focused on synthesizing new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide, exploring the effects of different solvents and conditions on the synthesis process. This research is fundamental for developing new compounds with potential applications (Hong Wang et al., 2011).
Molecular Docking Analysis of Anti-Inflammatory Drugs
Anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy, including studies on antiviral, antiapoptotic effects, and molecular docking analysis. These studies contribute to the development of new pharmaceuticals (Joydeep Ghosh et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds, such as acetamide, interact with proteins like the aliphatic amidase expression-regulating protein . This protein is involved in the regulation of the aliphatic amidase operon .
Biochemical Pathways
Related compounds like acetamide are known to be involved in various biochemical processes . For instance, indole-3-acetamide (IAM), a derivative of acetamide, is involved in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) .
Result of Action
A related compound, 2-nppa, has been found to exhibit a strong inhibitory effect on osteoclastogenesis . It suppressed the mRNA and protein expression of several osteoclast-specific markers and blocked the formation of mature osteoclasts .
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKPJWLYFXFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372594 | |
| Record name | 2-(3-chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35368-69-5 | |
| Record name | 2-(3-chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1302410.png)


![[1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B1302413.png)
![(E)-3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B1302417.png)



![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)
![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)


